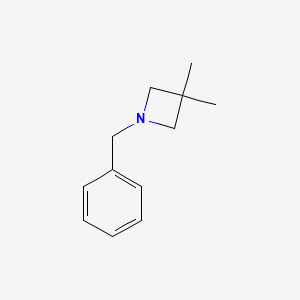

1-Benzyl-3,3-dimethylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,3-dimethylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)9-13(10-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDLZIHBUNVNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-71-2 | |

| Record name | 1-benzyl-3,3-dimethyl-azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3,3 Dimethylazetidine and Structural Analogs

The synthesis of 1-benzyl-3,3-dimethylazetidine and its structural analogs is a significant area of research in medicinal and synthetic organic chemistry. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The development of efficient synthetic routes to substituted azetidines is crucial for the exploration of new chemical space and the discovery of novel therapeutic agents. This article focuses on specific synthetic methodologies for preparing this compound and related azetidine derivatives.

Synthetic Approaches to Functionalized Azetidines

The removal of a benzyl (B1604629) group from a nitrogen atom via hydrogenolysis is a common and effective deprotection strategy in organic synthesis. This method is particularly useful for the preparation of N-unsubstituted or N-H azetidines from their N-benzyl precursors. The process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a hydrogen source.

Reaction Scheme:

Typical Reaction Conditions:

| Parameter | Condition |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate, cyclohexene) |

| Solvent | Methanol (B129727), Ethanol (B145695), or Ethyl Acetate |

| Temperature | Room temperature to reflux |

| Pressure | 1 atm to higher pressures |

The reaction is generally carried out by dissolving the N-benzylazetidine derivative in a suitable solvent, adding the palladium catalyst, and then introducing the hydrogen source. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine its completion. Upon completion, the catalyst is removed by filtration, and the product is isolated and purified. It is important to note that the presence of other functional groups in the molecule may influence the choice of reaction conditions to avoid undesired side reactions.

The synthesis of 2-(hydroxymethyl)azetidines from α-chloro esters or imines represents a versatile approach to functionalized azetidine rings. This transformation involves a reduction of the ester or imine functionality to an alcohol, followed by an intramolecular cyclization.

A review of synthetic methodologies for azetidines reveals that the reduction of α-chloro-β-aminosulfinyl imidates can lead to the formation of trans-2-aryl-3-chloroazetidines after a series of steps including reduction and cyclization. mdpi.com Specifically, the reduction of an ester intermediate with lithium aluminum hydride (LAH) yields a β-chloro-γ-sulfonylamino alcohol, which then undergoes intramolecular cyclization. mdpi.com

Adapting this to the target molecule, the synthesis would likely involve the reduction of the alkyl 4-chloro-3,3-dimethyl-α-(N-alkylimino)butanoate. The imine functionality would first be reduced to a secondary amine, and the ester group would be reduced to a primary alcohol. The resulting γ-chloroamine would then undergo intramolecular cyclization to form the desired 1-alkyl-3,3-dimethyl-2-(hydroxymethyl)azetidine.

Plausible Reaction Pathway:

Reduction of Imine and Ester: The starting material, an alkyl 4-chloro-3,3-dimethyl-α-(N-alkylimino)butanoate, would be treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This would simultaneously reduce the imine to a secondary amine and the ester to a primary alcohol.

Intramolecular Cyclization: The resulting 4-chloro-2-(hydroxymethyl)-3,3-dimethyl-N-alkylbutan-1-amine would then undergo a base-promoted intramolecular nucleophilic substitution. The nitrogen atom would act as the nucleophile, displacing the chloride ion to form the four-membered azetidine ring.

Illustrative Reaction Scheme:

This method provides a pathway to 2-(hydroxymethyl)azetidines, which are valuable building blocks for further synthetic transformations.

A novel and efficient route to 2-cyano-3,3-dimethylazetidines has been developed through the reaction of β-chloroimines with potassium cyanide in methanol. This reaction proceeds via a nucleophilic addition followed by an intramolecular nucleophilic substitution.

The synthesis begins with the formation of a β-chloroimine. The subsequent reaction with potassium cyanide in methanol leads to the formation of the 2-cyano-3,3-dimethylazetidine. The reaction is believed to proceed through the formation of an α-amino nitrile intermediate, which then undergoes an intramolecular cyclization to yield the azetidine ring.

Reaction Details:

| Reactants | Reagent | Solvent | Product |

| β-Chloroimine | Potassium Cyanide (KCN) | Methanol | 2-Cyano-3,3-dimethylazetidine |

This method offers a direct and high-yielding approach to 2-cyano-substituted azetidines, which are versatile intermediates for the synthesis of other functionalized azetidine derivatives.

The synthesis of 1-benzylazetidin-3-ol (B1275582) can be achieved through the intramolecular cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol. This reaction is typically carried out in the presence of a base.

A reported procedure involves heating N-benzyl-3-amino-1-chloropropan-2-ol with triethylamine (B128534) and a catalytic amount of tetrabutylammonium (B224687) iodide. The triethylamine acts as a base to deprotonate the amino group, facilitating the intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

Synthetic Procedure:

A mixture of N-benzyl-3-amino-1-chloropropan-2-ol, triethylamine, and tetrabutylammonium iodide is refluxed for several hours. After cooling, the precipitated triethylamine hydrochloride is filtered off. The filtrate is then concentrated, and the crude product is purified by crystallization from a suitable solvent system, such as toluene-hexane, to yield 1-benzylazetidin-3-ol as a white crystalline solid.

Reaction Summary:

| Starting Material | Reagents | Product | Yield | Melting Point |

| N-Benzyl-3-amino-1-chloro-propan-2-ol | Triethylamine, Tetrabutylammonium iodide | 1-Benzylazetidin-3-ol | 66.5% | 66-67 °C |

This method provides a practical and scalable route to 1-benzylazetidin-3-ol, a key intermediate for the synthesis of various pharmacologically active compounds.

Chemical Transformations and Reactivity of 1 Benzyl 3,3 Dimethylazetidine and the Azetidine Core

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant degree of ring strain, which is a primary driver of its chemical reactivity. rsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively stable and unreactive pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.org

This intermediate ring strain means that azetidines are generally stable enough for easy handling and isolation under standard laboratory conditions, yet they can be induced to undergo ring-opening reactions under appropriate chemical prompting. rsc.orgresearchwithrutgers.com The inherent strain energizes the molecule, making the cleavage of the C-N or C-C bonds within the ring more thermodynamically favorable compared to its five-membered counterparts. rsc.org This characteristic makes the azetidine scaffold a versatile building block in organic synthesis, as the ring can be selectively opened to generate functionalized acyclic amines. clockss.org The presence of the gem-dimethyl group at the C-3 position in 1-benzyl-3,3-dimethylazetidine can further influence the ring's conformation and reactivity, although the fundamental strain-driven reactivity remains a key feature.

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine (B6355638) | 6 | ~0 researchgate.net |

Reactivity at the Azetidine Nitrogen Atom

The nitrogen atom in the azetidine ring is a key center for chemical transformations. Its basicity and nucleophilicity allow for a range of reactions, including protonation, alkylation, and acylation. In this compound, the nitrogen is already substituted with a benzyl (B1604629) group, which serves as a common protecting group in organic synthesis. The manipulation of this N-substituent is crucial for the further elaboration of the azetidine core.

The benzyl group is frequently employed to protect the nitrogen atom during synthetic sequences due to its general stability. However, its removal is often a necessary step to unmask the secondary amine for subsequent functionalization. researchgate.net Deprotection strategies are therefore a critical aspect of azetidine chemistry.

One of the most common and effective methods for the deprotection of N-benzyl amines is catalytic hydrogenolysis. researchgate.netresearchgate.net This reaction involves the cleavage of the C-N bond between the benzylic carbon and the nitrogen atom in the presence of a metal catalyst and a hydrogen source.

The general reaction is as follows: this compound + H₂ (in the presence of a catalyst) → 3,3-Dimethylazetidine (B189357) + Toluene

Palladium-based catalysts are frequently used for this transformation. For instance, palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂, Pearlman's catalyst) are highly effective. researchgate.netugent.be The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. rsc.org In some cases, transfer hydrogenolysis offers a safer alternative to using gaseous hydrogen, employing hydrogen donors like tetrahydroxydiboron (B82485) (B₂(OH)₄). researchgate.net

For example, the deprotection of N-benzyl azetidine derivatives can be achieved via hydrogenation, leading to the free secondary amine which can then be reprotected with other groups if desired. ugent.be A patent for the synthesis of azetidine-3-carboxylic acid describes the deprotection of N-benzyl azetidine-3-carboxylic acid via palladium-catalyzed hydrogenolysis to yield the final product. google.com The efficiency of the hydrogenolysis can be influenced by the catalyst type, solvent, pressure, and the presence of other functional groups in the molecule. researchgate.net

Table 2: Conditions for Hydrogenolytic N-Benzyl Deprotection

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| Pd(OH)₂/C | H₂ gas | Methanol | Effective for N-benzyl aziridines, applicable to azetidines. ugent.be |

| Pd/C | H₂ gas | Not specified | Conventional method for N-benzyl azetidine derivatives. google.com |

| ARP-Pd* | B₂(OH)₄ | Water | Amphiphilic resin-supported palladium for transfer hydrogenolysis; safe and mild. researchgate.net |

| Et₃SiH / I₂ | Et₃SiH | Ethyl Acetate | Metal-free debenzylation method. researchgate.net |

| DDQ | Visible Light | Acetonitrile | Photocatalytic oxidative debenzylation, compatible with alkenes and alkynes. nih.gov |

*ARP-Pd: Amphiphilic polystyrene-poly(ethylene glycol) resin-supported nano-palladium catalyst

N-Substituent Exchange and Deprotection Strategies

Functional Group Transformations on the Azetidine Ring System

Beyond modifications at the nitrogen atom, the carbon framework of the azetidine ring can also be functionalized. These transformations often leverage the ring strain to induce reactivity at the ring carbons.

The carbons of the azetidine ring, particularly those adjacent to the nitrogen (C-2 and C-4), are susceptible to nucleophilic attack. Such reactions typically lead to the opening of the four-membered ring, a process driven by the release of ring strain. magtech.com.cn For the reaction to occur, the nitrogen atom usually needs to be activated to create a better leaving group. This is often achieved by converting the tertiary amine into a quaternary azetidinium salt, for example, by alkylation with methyl triflate. clockss.org

Once activated, the azetidinium salt can be opened by a wide variety of nucleophiles, including hydrides, azides, amines, and cyanates. clockss.org The regioselectivity of the ring-opening is governed by both electronic and steric effects. magtech.com.cn Nucleophiles generally attack the less sterically hindered carbon atom. In the case of this compound, the gem-dimethyl group at C-3 provides significant steric hindrance, making nucleophilic attack at the adjacent C-2 and C-4 positions more likely. If one of the α-carbons (C-2 or C-4) is substituted, the attack will generally occur at the unsubstituted position. clockss.org If both are substituted, the attack favors the more electrophilic carbon center. clockss.org

Functionalization of the C-2 position of the azetidine ring without ring-opening is a more challenging but valuable transformation for creating complex, substituted azetidines. This allows for the introduction of various substituents, expanding the chemical diversity of the azetidine scaffold.

One strategy involves the deprotonation of the C-2 position to form an α-amino anion, which can then react with electrophiles. For N-Boc protected azetidines, lithiation at the C-2 position has been achieved, opening avenues for further functionalization. rsc.org Another approach involves the formation of a 2-azetine intermediate via elimination, which can then be trapped by electrophiles. For example, N-Boc-3-iodoazetidines can undergo elimination to form a 2-azetine, which is then deprotonated to an α-lithiated-2-azetine and subsequently reacted with electrophiles like aldehydes or ketones. nih.gov

Palladium-catalyzed C-H amination is another powerful tool for synthesizing azetidines and could potentially be adapted for C-2 functionalization. acs.org Furthermore, general methods for introducing aryl, vinyl, allyl, and alkyl groups at the C-2 position of azetidines have been developed using chiral tert-butanesulfinamides, providing access to a wide range of enantioenriched C-2 substituted azetidines. acs.org These methods highlight the ongoing development of synthetic strategies to selectively modify the azetidine core.

Derivatization at C-2 Position of the Azetidine Ring

Formation of Azetidine-2-carboxylic Acid Analogs

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a proline analogue and a crucial building block in medicinal chemistry. wikipedia.orgnih.gov Its synthesis and the preparation of its derivatives, including N-protected versions like N-benzyl-azetidine-2-carboxylic acid, are of significant interest.

One established route to azetidine-2-carboxylic acid involves a multi-step process starting from a 4-oxo-2-azetidinecarboxylic acid derivative. This process includes reduction, protection of the nitrogen, oxidation, and finally deprotection. google.com For instance, a 4-oxo-2-azetidinecarboxylic acid ester can be reduced to the corresponding azetidine-2-methanol. The nitrogen is then protected, for example, with a benzyl group. The primary alcohol is subsequently oxidized to a carboxylic acid, yielding the N-protected azetidine-2-carboxylic acid. google.com The final step involves the removal of the protecting group to yield the target azetidine-2-carboxylic acid. google.com

Chiral resolution can be employed to obtain specific stereoisomers. For example, racemic 1-benzyl-azetidine-2-carboxylic acid can be resolved by forming a salt with a chiral amine, such as D-α-phenylethylamine. The desired (S)-enantiomer can be isolated through crystallization, followed by liberation of the free acid. google.com Subsequent debenzylation, typically through catalytic hydrogenation, yields (S)-azetidine-2-carboxylic acid. google.com

Table 1: General Synthesis Scheme for Azetidine-2-carboxylic Acid

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Reduction | 4-Oxo-2-azetidinecarboxylic acid derivative | Hydride reducing agent | Azetidine-2-methanol |

| 2. Protection | Azetidine-2-methanol | Amino-protecting agent (e.g., benzyl bromide) | N-Protected azetidine-2-methanol |

| 3. Oxidation | N-Protected azetidine-2-methanol | Oxidizing agent (e.g., TEMPO/NaOCl) | N-Protected azetidine-2-carboxylic acid |

Formation of 2-(Hydroxymethyl)azetidine Derivatives

2-(Hydroxymethyl)azetidine derivatives are valuable intermediates, often prepared by the reduction of corresponding azetidine-2-carboxylic acids or their esters. A direct method involves the hydride reduction of a 4-oxo-2-azetidinecarboxylic acid derivative, which reduces the ester or acid functionality to a primary alcohol, yielding azetidine-2-methanol. google.com

Cyanation Reactions for 2-Cyanoazetidines

The synthesis of 2-cyanoazetidines can be achieved through the cyclization of acyclic precursors. A notable method involves the reaction of β-chloroimines with potassium cyanide in a solvent like methanol. researchgate.net This reaction proceeds via a nucleophilic addition of the cyanide ion to the imine double bond, followed by an intramolecular nucleophilic substitution where the newly formed α-amino nitrile displaces the chloride ion, leading to the formation of the four-membered azetidine ring. researchgate.net This approach provides a direct route to 2-cyano-3,3-dimethylazetidines. researchgate.net

Another reaction involving a cyanide source is the von Braun reaction, where N-alkyl azetidines are treated with cyanogen (B1215507) bromide. However, this reaction typically results in the cleavage of the strained azetidine ring, yielding 3-bromo-N-alkyl cyanamides, rather than functionalization at the C2 position. researchgate.net

Table 2: Synthesis of 2-Cyanoazetidines

| Reactants | Reagents | Product | Reaction Type |

|---|

Reactivity of the Benzyl Group

In the context of this compound, the benzyl group primarily functions as a protecting group for the azetidine nitrogen. The enhanced reactivity of the benzylic C-H bonds is attributed to the lower bond dissociation energy due to the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org The key reaction of this group is its removal, or debenzylation, which unmasks the secondary amine for further reactions. sioc-journal.cn

N-debenzylation can be accomplished under various conditions, which can be broadly categorized as reductive, oxidative, or acid-mediated. sioc-journal.cn

Reductive Debenzylation : Catalytic hydrogenation is the most common method for N-benzyl group removal. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), under a hydrogen atmosphere. researchgate.netnih.gov This method is generally clean and efficient. For example, hydrogenation over a Pd/C catalyst in solvents like methanol can effectively cleave the N-benzyl bond. researchgate.net In some cases, transfer hydrogenation using a hydrogen donor like triethylsilane in the presence of Pd/C can also be employed. organic-chemistry.org

Oxidative Debenzylation : Oxidative methods provide an alternative to hydrogenation, especially for substrates with functional groups sensitive to reduction. A system using a laccase enzyme from Trametes versicolor in combination with TEMPO and oxygen has been shown to selectively deprotect N-benzylated primary and secondary amines in an aqueous medium. rsc.org

Acid-Mediated Debenzylation : Certain conditions can facilitate debenzylation in an acidic environment. For instance, the presence of acetic acid was found to promote the palladium-catalyzed hydrogenation for the deprotection of a challenging N-benzyl group on a substituted aminopyridine derivative. nih.gov

Table 3: Common N-Debenzylation Methods

| Method | Reagents/Catalyst | Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Typically room temperature to 60°C, various pressures | Most common and efficient method. researchgate.netnih.gov |

| Catalytic Hydrogenation | Pd(OH)₂/C, H₂ | Room temperature to 60°C | Pearlman's catalyst, often more effective. nih.gov |

| Oxidative Deprotection | Laccase/TEMPO/O₂ | Aqueous medium | Green chemistry approach, selective. rsc.org |

Computational Chemistry Investigations of 1 Benzyl 3,3 Dimethylazetidine and Azetidine Systems

Quantum Chemical Methodologies

Quantum chemical methodologies provide profound insights into the behavior of molecules at the electronic level. These computational tools are essential for modern chemical research, allowing for the prediction of molecular properties and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. The B3LYP functional is a popular hybrid functional used in DFT calculations for its ability to accurately reproduce geometries, vibrational frequencies, and other properties of many molecules.

Geometry Optimization and Analysis of Molecular Metrical Parameters

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. This process provides key information on bond lengths, bond angles, and dihedral angles. For a molecule like 1-benzyl-3,3-dimethylazetidine, this analysis would reveal the precise three-dimensional structure, including the puckering of the azetidine (B1206935) ring and the orientation of the benzyl (B1604629) and dimethyl groups. Comparing these calculated parameters with experimental data, if available, validates the computational model.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, this analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would visualize the charge distribution and highlight the likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability of the molecule. This analysis can reveal the nature of the bonds, the hybridization of atoms, and the extent of electron sharing between different parts of the molecule. For this compound, NBO analysis would offer insights into the electronic interactions between the azetidine ring, the benzyl group, and the dimethyl substituents.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Absorption)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. DFT calculations can be used to compute vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). The calculated vibrational modes can be assigned to specific motions of the atoms, aiding in the interpretation of experimental data. Similarly, the prediction of electronic transitions helps in understanding the UV-Vis absorption characteristics of the molecule.

While the specific data for this compound is not available, the application of these computational methodologies to this molecule in the future would provide a comprehensive understanding of its structural, electronic, and reactive properties.

Theoretical Insights into Reactivity, Stability, and Conformation

Computational chemistry provides a powerful lens for examining the nuanced behavior of azetidine systems at the molecular level. Through methods like Density Functional Theory (DFT), researchers can model and predict the properties of molecules such as this compound, offering insights that are often difficult to obtain through experimental means alone. These theoretical investigations illuminate the fundamental factors governing the reactivity, stability, and three-dimensional structure of the strained four-membered ring.

Conformational Analysis and Isomeric Stability

The azetidine ring, a four-membered saturated heterocycle, possesses a significant degree of ring strain, which dictates its conformational preferences. Unlike the planar cyclobutane, the azetidine ring is puckered to alleviate some of this strain. Computational studies on various azetidine derivatives reveal key aspects of their structure.

For instance, theoretical analyses of L-azetidine-2-carboxylic acid show that the four-membered ring can adopt different puckered structures depending on the conformation of the peptide backbone to which it is attached. nih.gov This flexibility is a notable feature of the azetidine system. The degree of ring pucker and the orientation of substituents are influenced by a delicate balance of steric and electronic effects. In the case of this compound, the bulky gem-dimethyl group at the C3 position and the benzyl group on the nitrogen atom significantly influence the ring's conformation and the barrier to nitrogen inversion.

The stability of different isomers is also a key area of computational investigation. In 2,4-disubstituted azetidines, the cis and trans isomers can have markedly different properties. Computational models show that the cis-ring geometry in certain azetidine derivatives creates an inherently concave shape. nih.gov This pre-organized conformation can be crucial when these molecules are used as ligands in catalysis. Furthermore, studies on lysergamides containing isomeric 2,4-dimethylazetidine (B2808748) rings have demonstrated how fixing the conformation of the azetidine moiety impacts biological activity, underscoring the importance of isomeric stability and spatial arrangement. nih.gov The (S,S)-trans isomer of the dimethylazetidine lysergamide (B1675752) was found to be the most potent, indicating that its specific conformation is optimal for receptor binding. nih.gov

While detailed computational studies specifically on the conformational landscape of this compound are not extensively documented in the reviewed literature, the principles derived from analogues provide a solid framework for understanding its likely behavior. The puckered nature of the ring and the steric demands of the N-benzyl and C3-gem-dimethyl groups are the primary determinants of its most stable three-dimensional structure.

Mechanistic Probing of Azetidine Ring Formation and Rearrangements

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. For azetidines, theoretical studies have provided detailed pathways for both their synthesis (ring formation) and subsequent transformations (rearrangements).

Azetidine Ring Formation: Several synthetic routes to azetidines have been scrutinized using computational methods to understand regioselectivity and kinetic preferences.

Radical Cyclization: A copper-catalyzed photoinduced 4-exo-dig radical cyclization of ynamides provides a general route to highly functionalized azetidines. DFT calculations were performed to understand why this anti-Baldwin ring closure is favored over the alternative 5-endo-dig pathway. The computational results indicated that the 4-exo-dig process is kinetically favored, successfully explaining the experimentally observed product distribution. mit.edu

Intramolecular C-H Amination: A palladium(II)-catalyzed intramolecular C(sp³)–H amination reaction to form azetidines was studied mechanistically. It is proposed that the reaction proceeds through a Pd(IV) intermediate, which, after a series of steps, undergoes intramolecular cyclization to forge the azetidine ring. rsc.org

[2+2] Photocycloaddition: The synthesis of azetidines via an intermolecular aza-Paternò-Büchi reaction has also been investigated. Mechanistic studies suggest that a triplet excited state is reactive in this [2+2] cycloaddition, whereas the singlet excited state is not. rsc.org

Azetidine Ring Rearrangements: The inherent strain in the azetidine ring makes it susceptible to rearrangements, often leading to larger, more stable heterocyclic systems. Computational studies have also shed light on reactions where other rings rearrange to form azetidines.

Aziridine (B145994) to Azetidine Ring Expansion: A notable rearrangement is the conversion of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines. A detailed theoretical analysis of the reaction mechanism was performed to rationalize the experimental outcomes. The calculations revealed that the reaction proceeds through a strained, bicyclic aziridinium (B1262131) ion intermediate. The subsequent nucleophile-induced ring-opening of this intermediate dictates the final azetidine product, explaining the observed aziridine-to-azetidine ring expansion. acs.org

Validation of Computational Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against real-world experimental results. This synergy between theory and practice strengthens the predictive power of computational models and confirms their ability to describe chemical reality. In the field of azetidine chemistry, several studies exemplify this powerful approach. nih.gov

A landmark study by researchers at MIT and the University of Michigan demonstrated the predictive power of computational modeling in guiding the synthesis of azetidines. mit.edu They aimed to create azetidines via a photocatalytic reaction between alkenes and oximes. Instead of a trial-and-error approach, they developed computational models to prescreen potential reactants.

Of the 27 combinations studied computationally, the researchers selected 18 pairs to test in the lab. The experimental results showed that the computational model's predictions were largely accurate, correctly identifying which reactions would be successful and which would likely fail or produce low yields. mit.edu This work showcased a shift from empirical screening to rational design, guided by computation.

| Computational Prediction | Experimental Outcome | Reference |

| Alkene-Oxime Pair A | Predicted to react successfully | High yield of azetidine product |

| Alkene-Oxime Pair B | Predicted to have a low yield | Low yield of azetidine product |

| Alkene-Oxime Pair C | Predicted not to react | No reaction observed |

Table 1: A generalized representation of the validation process where computational predictions for azetidine synthesis were confirmed by experimental results. The study successfully prescreened numerous substrate pairs to identify viable reactions. mit.edu

In another example, computational studies were used to understand the origin of stereoselectivity in a copper-catalyzed Henry reaction that employed 2,4-cis-disubstituted azetidine derivatives as ligands. The theoretical models revealed the importance of the amino-substituent on the azetidine ligand in controlling the stereochemical outcome of the reaction. These computational findings were consistent with the experimental observation of high enantiomeric excess in the products, and the absolute stereochemistry was confirmed experimentally via X-ray crystallography. nih.gov

This validation process, where theoretical data on transition states, intermediate stability, or reaction pathways are corroborated by experimental data such as product yields, spectroscopic characterization (NMR, MS), and crystallographic analysis, is fundamental to modern chemical research. It builds confidence in the underlying theoretical models, allowing them to be applied to increasingly complex systems to predict reactivity and guide the discovery of new chemical transformations.

Applications in Advanced Organic Synthesis

1-Benzyl-3,3-dimethylazetidine as a Precursor in Multistep Synthesis

This compound serves as a key synthetic intermediate, primarily by providing a stable, protected form of the 3,3-dimethylazetidine (B189357) core. The synthesis of this precursor can be accomplished through methods such as the decarboxylation of a tetrahydro-1,3-oxazin-2-one. Specifically, heating tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one with a catalyst like lithium chloride results in the formation of this compound in high yield. thieme-connect.degoogle.com

The primary role of this compound as a precursor lies in the strategic use of the N-benzyl group as a protecting group for the azetidine (B1206935) nitrogen. fishersci.co.uk This group is stable under various reaction conditions, allowing for modifications elsewhere in a molecule, but can be selectively removed when needed. The most common method for deprotection is palladium-catalyzed hydrogenolysis. fishersci.co.uknih.gov This reaction, often carried out with a catalyst such as 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere, efficiently cleaves the benzyl (B1604629) group to yield the free secondary amine, 3,3-dimethylazetidine. fishersci.co.ukcolab.ws The resulting unprotected azetidine is a versatile nucleophile, ready for further functionalization in a multistep synthesis, such as alkylation or acylation, to build more complex molecular structures. nih.gov The combined use of a heterogeneous acid catalyst, like niobic acid on carbon, can facilitate this deprotection process, allowing it to proceed under mild conditions with easy catalyst removal. nih.gov

Azetidine Scaffolds as Versatile Building Blocks

The inherent ring strain of approximately 25.4 kcal/mol makes azetidines reactive synthons that can undergo ring-opening or functionalization reactions to create diverse molecular frameworks. nih.gov Their unique four-membered ring structure is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and natural products. nih.govgoogle.com

Azetidine scaffolds are valuable precursors for the synthesis of non-proteinogenic amino acids, which are crucial tools in protein engineering and drug discovery. Azetidine-2-carboxylic acids, for instance, serve as conformationally constrained analogues of proline. orientjchem.org The synthesis of 3,3-dimethylazetidine-2-carboxylic acid can be achieved through a multi-step process starting from precursors that establish the gem-dimethyl substitution pattern, followed by cyclization and functional group manipulation. colab.wscmu.edu The resulting amino acid can then be incorporated into peptide chains, where the rigid four-membered ring induces specific secondary structures, such as γ-turns. researchgate.net

The strain within the azetidine ring can be harnessed to drive reactions that build more elaborate molecular structures. Azetidines serve as key building blocks for a variety of complex architectures, including fused, bridged, and spirocyclic ring systems. fishersci.co.ukfrontiersin.org For example, an iodine-mediated intramolecular cyclization of γ-prenylated amines provides a highly diastereoselective route to 3,3-dimethylazetidines. google.comresearchgate.net Furthermore, functionalized azetidines can undergo ring-opening reactions to yield useful amides and amines, or participate in cycloaddition and rearrangement reactions to form larger heterocyclic rings like pyrrolidines and piperidines. google.com Recent advances have demonstrated that the strain-release homologation of related azabicyclo[1.1.0]butanes is a powerful method for accessing densely functionalized azetidines that would be difficult to synthesize otherwise. nih.gov

Utilization of Azetidine Derivatives in Catalysis

Azetidine derivatives have emerged as significant components in the field of catalysis, particularly in asymmetric synthesis where the creation of a specific stereoisomer is critical. thieme-connect.deresearchgate.net

Chiral azetidines are effective ligands for a range of metal-catalyzed asymmetric reactions. Their rigid, concave structure can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. nih.gov For example, C₂-symmetric and C₁-symmetric N,N'-ligands derived from 2,4-cis-disubstituted amino azetidines have been successfully used in copper-catalyzed Henry reactions, yielding products with excellent enantiomeric excess (>99% ee) for alkyl aldehydes. nih.gov Similarly, azetidine-derived amino alcohols serve as efficient chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. colab.wsresearchgate.net Palladium complexes incorporating azetidine-based ligands have also shown high efficiency in Suzuki-Miyaura cross-coupling reactions. mdpi.com

Table 1: Performance of Azetidine-Based Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal Catalyst | Yield | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|---|---|

| 2,4-cis-Disubstituted Amino Azetidines | Henry Reaction (Nitromethane + Aldehydes) | Copper(II) Acetate | Good to High | Up to >99% | nih.gov |

| (S)-1-Methyl-2-(diphenylhydroxymethyl)azetidine | Diethylzinc Addition to Aldehydes | Zinc | High | Up to 100% | colab.ws |

| Azetidine-derived Dinuclear Complex | Phospha-Michael Addition | Zinc | Up to 99% | Up to 99% | colab.ws |

| Azetidine-Amine/Imidate Complexes | Suzuki-Miyaura Coupling | Palladium | Good to High | N/A | mdpi.com |

To address challenges such as catalyst recovery and reuse, researchers have focused on immobilizing chiral catalysts and ligands onto solid supports. rsc.org This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). cmu.edu While direct examples involving this compound are sparse, work on related structures demonstrates the principle's viability. For instance, chiral amino alcohols derived from aziridines, close relatives of azetidines, have been anchored to polymer supports for use in the asymmetric addition of diethylzinc to aldehydes. researchgate.net This polymer immobilization can prevent catalyst deactivation and cooperative side effects that sometimes occur in solution, leading to more consistent enantioselectivity. researchgate.net In another example, hydroxyproline, a cyclic amino acid, was immobilized on a polystyrene copolymer and used as a heterogeneous catalyst in Mannich reactions. researchgate.net Furthermore, enzymes like lipase (B570770) have been immobilized on supports such as polypropylene (B1209903) to perform stereoselective transformations on azetidinone substrates, a process that has been scaled to industrial levels for the synthesis of pharmaceutical intermediates. nih.gov These examples highlight a clear trend toward developing recyclable, heterogeneous catalysts where azetidine-like scaffolds could be effectively employed. rsc.orgresearchgate.net

3 Metal Complexation Chemistry with Azetidine Derivatives

The coordination chemistry of azetidine derivatives with metal centers is a field of significant interest, primarily driven by the unique structural and electronic properties of the strained four-membered ring. The inherent ring strain and the stereochemical arrangement of substituents on the azetidine ring can impart specific geometric constraints and reactivity patterns upon the resulting metal complexes, making them valuable candidates for applications in catalysis and materials science. While the broader class of azetidines has been explored as ligands, detailed research findings on the specific metal complexation chemistry of This compound are not extensively documented in publicly available literature. However, based on the fundamental principles of coordination chemistry and studies of analogous compounds, its potential behavior as a ligand can be inferred.

This compound possesses a tertiary amine nitrogen atom whose lone pair of electrons is available for coordination to a metal center. The presence of the sterically demanding gem-dimethyl groups at the C3 position and the benzyl group on the nitrogen atom are expected to play a crucial role in the stability, structure, and reactivity of any potential metal complexes. These bulky substituents would likely influence the coordination geometry and the accessibility of the metal center, which are key factors in determining the catalytic activity of a complex.

In broader studies, various azetidine derivatives have been successfully employed as ligands for a range of transition metals, including palladium, rhodium, copper, and nickel. For instance, the reactivity of cyclic amines like azetidine has been shown to be influenced by nickel complex catalysts in reactions with butadiene. researchgate.net The rigidity of the azetidine scaffold is often cited as a key advantage in asymmetric catalysis, as it can create a well-defined and predictable chiral environment around the metal center.

The formation of a metal complex with This compound would involve the donation of the nitrogen lone pair to an empty orbital of a metal salt or precursor. The general reaction can be depicted as:

M-Xn + L → [M(L)mXn]

Where 'M' is the metal, 'X' is an anionic ligand (e.g., halide), 'L' is the This compound ligand, and 'm' and 'n' are stoichiometric coefficients. The properties of the resulting complex would be highly dependent on the choice of metal, its oxidation state, and the reaction conditions.

While specific experimental data for complexes of This compound is scarce, the table below outlines the type of characterization data that would be essential for defining such a complex. This conceptual table serves as a framework for the analysis of any newly synthesized metal complexes involving this ligand.

Table 1: Conceptual Characterization Data for a Hypothetical Metal Complex of this compound

| Parameter | Expected Data/Information | Significance |

| Metal Center | e.g., Palladium(II), Rhodium(I), Copper(I) | Determines the geometry, electronic properties, and potential catalytic application of the complex. |

| Coordination Geometry | e.g., Square Planar, Tetrahedral | Dictated by the metal's electronic configuration and the steric/electronic properties of the ligands. It is a key determinant of reactivity. |

| M-N Bond Length (Å) | X-ray crystallography data. Expected range would depend on the metal. | Provides direct evidence of coordination and indicates the strength of the metal-ligand bond. |

| 1H NMR (ppm) | Shifts in the signals for the benzyl (-CH2-) and azetidine ring protons upon coordination compared to the free ligand. | Confirms coordination in solution and provides information about the electronic environment of the ligand within the complex. |

| 13C NMR (ppm) | Shifts in the signals for the carbon atoms of the azetidine ring and benzyl group. | Complements 1H NMR data to provide a full picture of the complex's structure in solution. |

| Infrared (IR) (cm-1) | Changes in C-N stretching frequencies. Appearance of new bands in the far-IR region corresponding to M-N stretching vibrations. | Provides evidence of coordination and the formation of the metal-nitrogen bond. |

| Catalytic Activity | Evaluation in a relevant reaction (e.g., cross-coupling, hydrogenation) including turnover number (TON) and turnover frequency (TOF). | The ultimate test of the utility of the complex in advanced organic synthesis. The steric bulk of the 3,3-dimethyl groups could potentially enhance selectivity or stability. |

The synthesis of This compound itself is well-established, for example, through the catalyzed decarboxylation of tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one. google.com This availability makes it a viable candidate for investigation as a ligand in coordination chemistry, and future research may yet uncover its specific applications in forming novel metal complexes for catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-3,3-dimethylazetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, benzylation of 3,3-dimethylazetidine using benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) is common. Reaction temperature (25–80°C) and stoichiometry of the benzylating agent are critical: excess benzyl bromide improves yield but may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts . Monitoring by TLC or HPLC is recommended to optimize reaction progress.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm substitution patterns and stereochemistry. The benzyl group’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while azetidine ring protons resonate at δ 3.0–4.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₇N).

- X-ray Crystallography : For solid-state structure determination, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (N₂ or Ar) at −20°C in amber vials. Degradation products (e.g., oxidized azetidine rings) can be identified via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in organocatalytic or photochemical reactions?

- Methodological Answer : Mechanistic studies often employ:

- Isotopic Labeling : Use of deuterated solvents (e.g., D₂O) or ¹⁵N-labeled reagents to track hydrogen/proton transfer steps.

- DFT Calculations : Computational modeling (e.g., Gaussian 16) to map energy barriers for ring-opening or benzyl-group migration pathways .

- Kinetic Profiling : Real-time monitoring via in situ IR or UV-Vis spectroscopy to identify intermediates .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinity may arise from:

- Purity Variability : Validate compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral chromatography for enantiomers).

- Assay Conditions : Test under standardized protocols (e.g., fixed pH, temperature, and cell lines). For example, cytotoxicity assays in HEK293 vs. HeLa cells may yield divergent results due to metabolic differences .

- Metabolic Stability : Use liver microsome assays to assess if rapid degradation skews activity measurements .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : To enhance selectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Ligand Screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands to stabilize transition states.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electron-deficient aryl partners, while toluene may improve steric control .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of the azetidine nitrogen) to direct coupling to the benzyl ring .

Q. How can computational methods predict the physicochemical properties of this compound for drug discovery?

- Methodological Answer : Use tools like:

- Molecular Dynamics Simulations : Predict LogP (experimental ~1.75) and solubility using software like Schrödinger’s QikProp .

- Docking Studies : Map interactions with target proteins (e.g., GPCRs) via AutoDock Vina, focusing on the azetidine’s conformational flexibility .

- ADMET Prediction : Platforms like SwissADME assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.